

Spectroscopic Characterization of 2-Chlorophenyl Methyl Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chlorophenyl methyl sulfone

Cat. No.: B155335

[Get Quote](#)

Introduction

2-Chlorophenyl methyl sulfone, with the systematic name 1-Chloro-2-(methylsulfonyl)benzene and CAS Registry Number 17482-05-2, is a sulfone compound of significant interest in medicinal chemistry and drug development.^{[1][2][3]} Its utility as a synthetic intermediate and a pharmacophore necessitates a thorough understanding of its structural and electronic properties.^[3] Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous identification and crucial insights into the molecular framework. This guide offers an in-depth exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **2-Chlorophenyl methyl sulfone**, tailored for researchers and scientists in the field.

Molecular Structure and Properties

A foundational understanding of the molecular structure is paramount to interpreting its spectroscopic data.

Figure 1: Molecular structure of **2-Chlorophenyl methyl sulfone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Chlorophenyl methyl sulfone**, both ¹H and ¹³C NMR provide distinct and informative spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of **2-Chlorophenyl methyl sulfone** is characterized by signals from the aromatic protons and the methyl group protons. The substitution pattern on the benzene ring leads to a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.15	dd	1H	Ar-H
~7.60 - 7.75	m	2H	Ar-H
~7.50	dt	1H	Ar-H
3.25	s	3H	-SO ₂ CH ₃

Disclaimer: The chemical shifts and multiplicities are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Causality in Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 500 MHz) is crucial for resolving the complex multiplets of the aromatic protons. Deuterated chloroform (CDCl₃) is a common solvent for this type of compound due to its excellent solubilizing properties and the single carbon signal that does not interfere with the analyte's spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~139.0	Ar-C (quaternary)
~134.5	Ar-C (quaternary)
~132.0	Ar-CH
~131.0	Ar-CH
~129.5	Ar-CH
~127.0	Ar-CH
~43.0	$-\text{SO}_2\text{CH}_3$

Disclaimer: The chemical shifts are predicted based on analogous compounds and established NMR principles. Actual experimental values may vary slightly.

Self-Validating Protocol: NMR Sample Preparation A robust protocol ensures data integrity:

- Sample Weighing: Accurately weigh approximately 10-20 mg of **2-Chlorophenyl methyl sulfone**.
- Solvent Addition: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3) containing a known amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Acquire the ^1H and ^{13}C NMR spectra on a calibrated spectrometer, ensuring a sufficient number of scans for a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium-Weak	Aromatic C-H stretch
~2950-2850	Weak	Aliphatic C-H stretch (-CH ₃)
~1580, 1470	Medium	Aromatic C=C skeletal vibrations
~1320-1280	Strong	Asymmetric SO ₂ stretch
~1160-1120	Strong	Symmetric SO ₂ stretch
~750	Strong	C-Cl stretch

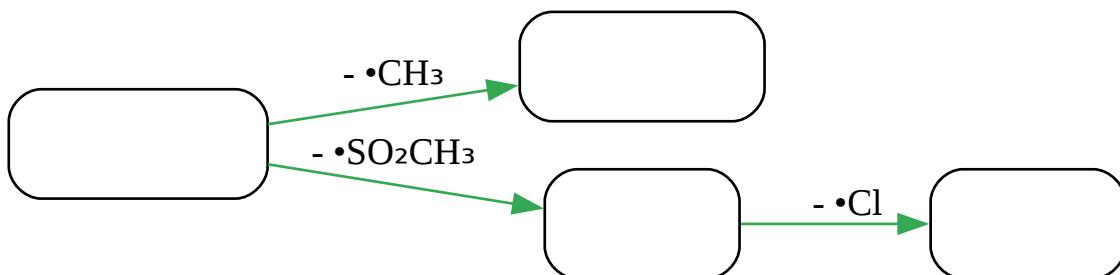
Note: The IR data is based on characteristic vibrational frequencies for the functional groups present and data from similar compounds.[\[4\]](#)

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Background: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **2-Chlorophenyl methyl sulfone** onto the ATR crystal.
- Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.


Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity (%)	Proposed Fragment
190/192	Moderate	$[M]^+$ (Molecular Ion)
175	Moderate	$[M - \text{CH}_3]^+$
126	Strong	$[M - \text{SO}_2\text{CH}_3]^+$
111	Moderate	$[M - \text{SO}_2\text{CH}_3 - \text{Cl}]^+$
79	Low	$[\text{SO}_2\text{CH}_3]^+$

Disclaimer: The fragmentation pattern is predicted based on established principles of mass spectrometry and data from related compounds.

Trustworthiness of the Protocol: GC-MS Analysis A well-defined GC-MS protocol ensures reliable results:

- Sample Preparation: Prepare a dilute solution of **2-Chlorophenyl methyl sulfone** in a volatile organic solvent (e.g., dichloromethane).
- GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms) to separate the analyte from any impurities.
- Ionization: The eluting compound is introduced into the mass spectrometer and ionized, typically using electron ionization (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

[Click to download full resolution via product page](#)

Figure 2: Proposed key fragmentation pathways of **2-Chlorophenyl methyl sulfone** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **2-Chlorophenyl methyl sulfone**. The combination of NMR, IR, and MS techniques offers a multi-faceted approach to confirming the structure and purity of this important chemical entity. The provided protocols and interpretations are intended to serve as a valuable resource for researchers in their synthetic and analytical endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 2-Chlorophenyl Methyl Sulfone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155335#spectroscopic-data-nmr-ir-ms-of-2-chlorophenyl-methyl-sulfone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com